molecular formula C20H20Cl3N3O5S B11709613 Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11709613
M. Wt: 520.8 g/mol
InChI Key: QOYDQIOVIFWNGT-UHFFFAOYSA-N
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Description

Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzothiophene core, a trichloromethyl group, and a nitrobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via a chlorination reaction using reagents such as trichloromethyl chloroformate.

    Attachment of the Nitrobenzoyl Moiety: The nitrobenzoyl group is attached through an amide coupling reaction using 3-nitrobenzoic acid and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Esterification: The final step involves esterification to form the ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways involving nitrobenzoyl or benzothiophene derivatives.

    Industrial Applications: Potential use in the synthesis of advanced polymers or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl moiety can undergo reduction to form reactive intermediates that interact with cellular components. The benzothiophene core may interact with enzymes or receptors, modulating their activity. The trichloromethyl group can participate in covalent bonding with nucleophilic sites in proteins or DNA, leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Uniqueness

Ethyl 2-({2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different substituents

Properties

Molecular Formula

C20H20Cl3N3O5S

Molecular Weight

520.8 g/mol

IUPAC Name

ethyl 2-[[2,2,2-trichloro-1-[(3-nitrobenzoyl)amino]ethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H20Cl3N3O5S/c1-2-31-18(28)15-13-8-3-4-9-14(13)32-17(15)25-19(20(21,22)23)24-16(27)11-6-5-7-12(10-11)26(29)30/h5-7,10,19,25H,2-4,8-9H2,1H3,(H,24,27)

InChI Key

QOYDQIOVIFWNGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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